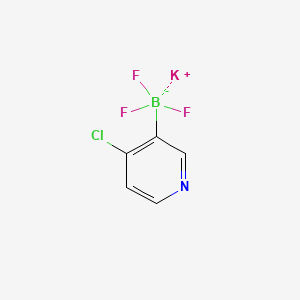

Potassium (4-chloropyridin-3-yl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-chloropyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C5H3BClF3KN . It has a molecular weight of 219.44 . The IUPAC name for this compound is potassium (4-chloro-3-pyridinyl)(trifluoro)borate(1-) .

Molecular Structure Analysis

The InChI code for Potassium (4-chloropyridin-3-yl)trifluoroborate is 1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis

Potassium Organotrifluoroborates, such as Potassium (4-chloropyridin-3-yl)trifluoroborate, are known to be useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .Physical And Chemical Properties Analysis

Potassium (4-chloropyridin-3-yl)trifluoroborate has a molecular weight of 219.44 .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (4-chloropyridin-3-yl)trifluoroborate is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the field of organic chemistry for the formation of carbon-carbon bonds. This compound acts as a stable and reliable source of the boron moiety, which is essential for these reactions. Its stability under air and moisture conditions makes it a preferred choice over traditional boronic acids and esters .

Organic Synthesis

In organic synthesis, this compound serves as a building block for the construction of complex molecules. Its reactivity allows for the introduction of the 4-chloropyridin-3-yl group into various molecular frameworks, which can be further functionalized to create a wide array of organic compounds with potential applications in pharmaceuticals and materials science .

Material Science

Potassium (4-chloropyridin-3-yl)trifluoroborate finds applications in material science, particularly in the development of novel materials with unique properties. Researchers can incorporate this compound into polymers or other materials to impart specific characteristics, such as enhanced thermal stability or electrical conductivity .

Photovoltaic Technologies

This compound has been utilized in the enhancement of perovskite solar cells. By serving as an additive, it can passivate defects and promote charge carrier transport in perovskite films, leading to increased power conversion efficiency and stability in solar cells . This application is crucial for the advancement of renewable energy technologies.

Medicinal Chemistry

In medicinal chemistry, Potassium (4-chloropyridin-3-yl)trifluoroborate can be used to synthesize compounds with biological activity. The pyridinyl group is a common motif in drug molecules, and this compound provides a straightforward route to introduce this functionality into new medicinal agents .

Catalysis

Lastly, this compound plays a role in catalysis. It can act as a ligand or a catalyst component in various catalytic processes, including oxidation and reduction reactions. Its presence can enhance the reaction rates and selectivity, leading to more efficient and sustainable chemical processes .

properties

IUPAC Name |

potassium;(4-chloropyridin-3-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDPIPQWPRIMTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682506 |

Source

|

| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (4-chloropyridin-3-yl)trifluoroborate | |

CAS RN |

1245906-67-5 |

Source

|

| Record name | Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)